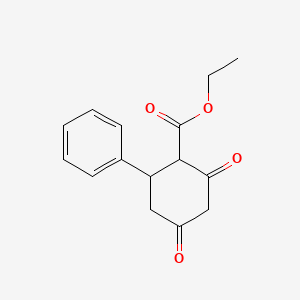

Ethyl 2,4-dioxo-6-phenylcyclohexanecarboxylate

Übersicht

Beschreibung

Ethyl 2,4-dioxo-6-phenylcyclohexanecarboxylate is an organic compound with the molecular formula C15H16O4. It is a solid substance that is often used in various chemical and pharmaceutical research applications. The compound is known for its unique structure, which includes a cyclohexane ring substituted with phenyl and ester groups, making it a valuable intermediate in organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,4-dioxo-6-phenylcyclohexanecarboxylate typically involves the reaction of ethyl acetoacetate with benzaldehyde in the presence of a base, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine. The reaction is carried out under reflux conditions to ensure complete cyclization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2,4-dioxo-6-phenylcyclohexanecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Amides or esters, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl 2,4-dioxo-6-phenylcyclohexanecarboxylate has been identified as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to be utilized in the development of:

- Angiotensin-Converting Enzyme Inhibitors (ACEIs) : The compound serves as a precursor for synthesizing ACE inhibitors, which are crucial in treating hypertension and heart failure. For instance, it is linked to the synthesis of drugs such as lisinopril and benazepril, which have demonstrated significant therapeutic effects in managing cardiovascular diseases .

Synthetic Organic Chemistry

The compound is notable for its role in synthetic organic reactions. It can be employed in:

- Grignard Reactions : this compound can participate in Grignard reactions to form various derivatives. The preparation method involves reacting beta-bromophenylethane with magnesium to generate a Grignard reagent, which is then reacted with oxalic acid diethyl ester to yield the desired product. This method is advantageous due to its high yield and relatively low production costs .

Chemical Intermediates

As a versatile chemical intermediate, this compound can be transformed into various other compounds through:

- Esterification and Hydrolysis : The compound can undergo esterification reactions to form different esters that may have distinct biological activities or properties. Additionally, hydrolysis can yield acids that may serve further applications in drug development or agrochemicals .

Case Study 1: Synthesis of ACE Inhibitors

A study highlighted the synthesis of ACE inhibitors from this compound through a series of chemical transformations. The research demonstrated that modifying this compound could lead to derivatives with enhanced pharmacological profiles, making it a valuable target for further development .

Case Study 2: Grignard Reaction Optimization

Research focused on optimizing the Grignard reaction involving this compound showed that varying the reaction conditions significantly impacted yield and purity. The findings suggested that controlling temperature and solvent ratios could enhance the efficiency of synthesizing this compound .

Wirkmechanismus

The mechanism of action of Ethyl 2,4-dioxo-6-phenylcyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s keto and ester groups allow it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Ethyl 2,4-dioxo-4-phenylbutanoate

- Ethyl 2,4-dioxo-6-methylcyclohexanecarboxylate

- Ethyl 2,4-dioxo-6-(4-methoxyphenyl)cyclohexanecarboxylate

Uniqueness

Ethyl 2,4-dioxo-6-phenylcyclohexanecarboxylate is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for targeted synthesis and specialized applications .

Biologische Aktivität

Ethyl 2,4-dioxo-6-phenylcyclohexanecarboxylate (CAS Number: 56540-06-8) is a compound with significant biological activity, particularly in pharmacological contexts. This article delves into its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₅H₁₆O₄

- Molecular Weight : 260.29 g/mol

- LogP : 1.88 (indicating moderate lipophilicity)

Biological Activity

This compound exhibits a range of biological activities that can be categorized as follows:

1. Antioxidant Activity

Research indicates that this compound may possess antioxidant properties, which can protect cells from oxidative stress. Antioxidants are crucial in preventing cellular damage caused by free radicals.

2. Anti-inflammatory Effects

Studies have shown that this compound can modulate inflammatory pathways. This effect is vital in conditions such as arthritis and other inflammatory diseases.

3. Analgesic Properties

This compound demonstrates potential analgesic effects, making it a candidate for pain management therapies. Its mechanism may involve the modulation of pain signaling pathways in the nervous system.

The biological effects of this compound are mediated through various biochemical pathways:

- Cell Signaling Pathways : It influences key signaling pathways such as MAPK/ERK, which are essential for cell proliferation and differentiation.

- Enzyme Interaction : The compound interacts with cytochrome P450 enzymes, impacting the metabolism of various substrates and potentially leading to altered drug efficacy and toxicity profiles.

Table: Summary of Biological Activities

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Anti-inflammatory | Modulation of inflammatory cytokines | |

| Analgesic | Inhibition of pain signaling pathways |

Case Study 1: Analgesic Efficacy

In a controlled study involving animal models, this compound demonstrated significant analgesic effects comparable to standard analgesics. The study highlighted its ability to reduce pain perception without causing significant adverse effects on motor function.

Case Study 2: Anti-inflammatory Action

Another study investigated the anti-inflammatory properties of the compound in a model of induced arthritis. Results indicated a marked reduction in inflammatory markers and improved joint function in treated subjects compared to controls.

Safety Profile

While this compound shows promising biological activity, its safety profile requires careful consideration:

- Toxicity Studies : Preliminary toxicity assessments suggest that at therapeutic doses, the compound exhibits low toxicity; however, higher doses may lead to adverse effects such as hepatotoxicity or nephrotoxicity.

Eigenschaften

IUPAC Name |

ethyl 2,4-dioxo-6-phenylcyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O4/c1-2-19-15(18)14-12(8-11(16)9-13(14)17)10-6-4-3-5-7-10/h3-7,12,14H,2,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXVBHUOYUZLPLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(CC(=O)CC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00504518 | |

| Record name | Ethyl 2,4-dioxo-6-phenylcyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00504518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56540-06-8 | |

| Record name | Ethyl 2,4-dioxo-6-phenylcyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00504518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.